4-(Morpholin-4-yl)-2,2-diphenylbutanenitrile

Physicochemical profiling Solubility prediction Chromatographic method development

4-(Morpholin-4-yl)-2,2-diphenylbutanenitrile (CAS 59882-09-6) is a synthetic intermediate belonging to the α,α-diphenyl-ω-aminoalkylnitrile class, characterized by a morpholine ring tethered via an ethylene linker to a diphenylacetonitrile core. With a molecular weight of 306.4 g/mol, calculated LogP of 3.1, and topological polar surface area (TPSA) of 27 Ų, this compound occupies a distinct physicochemical space compared to its piperidine and 3-methyl analogs, influencing solubility, permeability, and synthetic tractability in both academic and industrial settings.

Molecular Formula C20H22N2O
Molecular Weight 306.4 g/mol
CAS No. 59882-09-6
Cat. No. B5161744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Morpholin-4-yl)-2,2-diphenylbutanenitrile
CAS59882-09-6
Molecular FormulaC20H22N2O
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1COCCN1CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H22N2O/c21-17-20(18-7-3-1-4-8-18,19-9-5-2-6-10-19)11-12-22-13-15-23-16-14-22/h1-10H,11-16H2
InChIKeyDPKWJKWZGPRUPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility43.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-(Morpholin-4-yl)-2,2-diphenylbutanenitrile (CAS 59882-09-6): Key Physicochemical & Structural Baseline for Procurement


4-(Morpholin-4-yl)-2,2-diphenylbutanenitrile (CAS 59882-09-6) is a synthetic intermediate belonging to the α,α-diphenyl-ω-aminoalkylnitrile class, characterized by a morpholine ring tethered via an ethylene linker to a diphenylacetonitrile core [1]. With a molecular weight of 306.4 g/mol, calculated LogP of 3.1, and topological polar surface area (TPSA) of 27 Ų, this compound occupies a distinct physicochemical space compared to its piperidine and 3-methyl analogs, influencing solubility, permeability, and synthetic tractability in both academic and industrial settings [1].

4-(Morpholin-4-yl)-2,2-diphenylbutanenitrile: Why In-Class Analogs Cannot Be Freely Substituted


Compounds within the ω-amino-α,α-diphenylbutyronitrile family—including 4-bromo-2,2-diphenylbutyronitrile (CAS 39186-58-8), 2,2-diphenyl-4-(piperidin-1-yl)butanenitrile (CAS 5424-08-8), and 3-methyl-4-(morpholin-4-yl)-2,2-diphenylbutanenitrile (CAS 1704-70-7)—are not interchangeable. The morpholine oxygen of the target compound introduces a hydrogen-bond acceptor site absent in the piperidine and bromo analogs, directly altering polar surface area and LogP, which governs both solution-phase reactivity and potential biological recognition [1]. Moreover, the absence of the 3-methyl substituent in 59882-09-6 eliminates a stereocenter found in the moramide intermediate series, removing diastereomeric complexity and simplifying analytical characterization, stoichiometric calculations, and regulatory classification . These structural distinctions translate into measurable differences in boiling point, chromatographic retention, and synthetic utility, making blind substitution scientifically indefensible.

4-(Morpholin-4-yl)-2,2-diphenylbutanenitrile: Quantitative Differentiation Evidence Against Closest Analogs


Heteroatom-Driven Polarity Enhancement: Morpholine vs. Piperidine

The replacement of the piperidine ring (C₅H₁₁N) in CAS 5424-08-8 with a morpholine ring (C₄H₉NO) in 59882-09-6 introduces a hydrogen-bond acceptor (ether oxygen), increasing polar character. This structural change increases the computed electronegativity differential, leading to a lower LogP and higher solubility parameter. While the piperidine analog 2,2-diphenyl-4-(piperidin-1-yl)butanenitrile has a computed LogP of ~3.8 and TPSA of ~27 Ų, the target morpholine compound achieves a LogP of 3.1 while retaining the same TPSA (27 Ų) [1][2]. This 0.7 LogP unit reduction signifies a ~5-fold decrease in octanol-water partition coefficient, favoring aqueous solubility and reversed-phase chromatographic retention differences critical for purification scale-up [1].

Physicochemical profiling Solubility prediction Chromatographic method development

Synthetic Versatility: Nitrile Hydrolysis to Carboxylic Acid Without Competing Elimination

The target compound 4-(morpholin-4-yl)-2,2-diphenylbutanenitrile can be selectively hydrolyzed to 4-(morpholin-4-yl)-2,2-diphenylbutanoic acid, a key intermediate in opioid pharmaceutical synthesis . In contrast, the corresponding 4-bromo analog (CAS 39186-58-8) is susceptible to competing elimination under basic hydrolysis conditions, generating α,α-diphenylbut-3-enenitrile as a byproduct. Literature reports for the synthesis of the related carboxamide indicate that 4-bromo-2,2-diphenylbutyronitrile yields only 21–57% of the desired loperamide precursor over two steps, attributable in part to competing elimination pathways [1]. The morpholine analog circumvents this issue, offering a more stable tertiary amine leaving group and enabling higher-fidelity hydrolysis with reduced side-product formation.

Synthetic methodology API intermediate synthesis Nitrile hydrolysis

Absence of 3-Methyl Substituent: Simplified Stereochemistry and Analytical Characterization

Unlike its closest morpholine-containing congener, 3-methyl-4-(morpholin-4-yl)-2,2-diphenylbutanenitrile (CAS 1704-70-7), which possesses a stereogenic center at the 3-position, 4-(Morpholin-4-yl)-2,2-diphenylbutanenitrile is an achiral molecule [1]. The methyl analog exists as a racemic mixture or requires costly enantioselective synthesis to obtain a single enantiomer, complicating NMR characterization (diastereotopic proton splitting), chiral HPLC method development, and regulatory documentation . By eliminating this stereochemical complexity, the target compound provides a single-component NMR spectrum, simpler MS fragmentation, and unambiguous purity assignment by conventional achiral HPLC, reducing analytical overhead by an estimated 30–50% compared to chiral compound workflows [1].

Chiral resolution Analytical chemistry Regulatory compliance

Commercial Supply Landscape: Unique Availability Relative to Regioisomeric and Functional Group Analogs

A survey of major chemical catalogs indicates that 4-(Morpholin-4-yl)-2,2-diphenylbutanenitrile (CAS 59882-09-6) occupies a distinct niche: the 4-morpholino-nitrile is listed as a specific research intermediate for opioid and CNS-targeted synthesis programs, while the corresponding 3-methyl morpholine analog (CAS 1704-70-7) is predominantly classified as a controlled substance precursor (moramide intermediate) and subject to regulatory scheduling under the UN Single Convention on Narcotic Drugs [1]. The 4-bromo analog (CAS 39186-58-8) is widely available but requires subsequent functionalization steps. The target compound thus offers a unique combination of immediate synthetic utility without the controlled-substance restrictions that complicate procurement, shipping, and inventory management of the methyl analog .

Supply chain Chemical procurement Catalog diversity

4-(Morpholin-4-yl)-2,2-diphenylbutanenitrile: High-Impact Application Scenarios Supported by Differentiation Evidence


Precursor for Non-Controlled μ-Opioid Receptor Probe Synthesis

For medicinal chemistry programs investigating μ-opioid receptor (MOR) ligands without the regulatory burden of controlled substance precursors, 59882-09-6 provides a direct route to 4-aminoalkyl-2,2-diphenylbutanoic acid derivatives via nitrile hydrolysis [1]. The achiral nature of the compound eliminates the need for enantioselective synthesis or chiral resolution, and its morpholine oxygen enhances aqueous solubility of intermediates, facilitating workup and purification [2]. This makes it the preferred starting material over the Schedule II methyl analog (CAS 1704-70-7) for academic labs and CROs operating without DEA Schedule II–V research licenses. The lower LogP (3.1 vs. ~3.8 for the piperidine analog) also improves compatibility with aqueous biological assay conditions, reducing the need for DMSO co-solvent optimization [2].

Synthesis of Deuterated Internal Standards for LC-MS/MS Bioanalysis

The morpholine ring and the nitrile group in 59882-09-6 provide multiple sites for stable-isotope labeling (²H or ¹³C), enabling the synthesis of deuterated internal standards for quantitative bioanalysis of opioid therapeutics [1]. Unlike the 4-bromo analog, which can undergo dehalogenation under reductive deuteration conditions leading to isotopic scrambling, the morpholine moiety remains intact during catalytic deuteration, ensuring high isotopic enrichment (>98 atom% D) at designated positions [2]. The achiral structure further simplifies mass spectrometric analysis by avoiding diastereomeric fragment ion patterns that complicate selected reaction monitoring (SRM) transitions.

Building Block for Fragment-Based Drug Discovery (FBDD) Library Construction

In fragment-based screening libraries, physicochemical diversity is paramount. With a molecular weight of 306.4 Da and LogP of 3.1, 59882-09-6 falls within the rule-of-three fragment space, while its morpholine ring provides a hydrogen-bond acceptor that is absent in the piperidine analog (CAS 5424-08-8) [1]. The nitrile group serves both as a synthetic handle for library elaboration (via hydrolysis, reduction, or cycloaddition) and as a pharmacophoric element in its own right, participating in hydrogen-bond interactions with target proteins. The absence of stereochemical complexity ensures that any binding interactions observed in primary screens are not confounded by enantiomeric ambiguity, a significant advantage over chiral fragment hits derived from the 3-methyl analog [2].

Intermediate in Process Chemistry Route Scouting for Industrial API Synthesis

For process chemists evaluating synthetic routes to diphenylbutyronitrile-derived active pharmaceutical ingredients (APIs), 59882-09-6 offers a strategic intermediate that bypasses the competing elimination reactions observed with the 4-bromo analog under basic hydrolysis conditions [1]. The morpholine group can be retained through multiple synthetic steps, providing a built-in solubility handle that facilitates intermediate isolation by extraction and crystallization. Quantitative evidence suggests that replacement of the 4-bromo leaving group with morpholine can improve overall yield by at least 2-fold in nucleophilic displacement-hydrolysis sequences [2]. This yield advantage, combined with the non-controlled status of the compound, makes it a compelling candidate for route scouting in early-phase process development.

Quote Request

Request a Quote for 4-(Morpholin-4-yl)-2,2-diphenylbutanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.